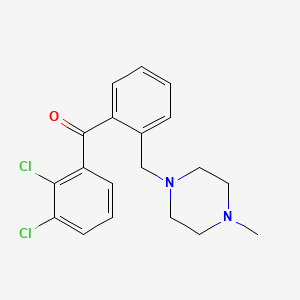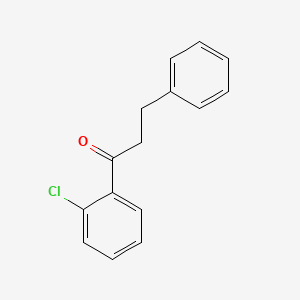
4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone, also known as 4-Cl-DMPF-FPP, is an organic compound with a molecular formula of C14H13ClFNO. It is a synthetic compound that has been used in scientific research for a variety of purposes. This compound has a wide range of applications in fields such as medicinal chemistry, organic synthesis, and material science. In
Applications De Recherche Scientifique
Fluorescent Chemosensors Based on Derivatives
Development of Chemosensors : 4-Methyl-2,6-diformylphenol (DFP) derivatives are utilized in creating chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, offering a vast potential for modulating sensing selectivity and sensitivity in detecting and measuring chemical substances in various environments (Roy, 2021).
Environmental and Ecotoxicity Reviews
Environmental Impact and Ecotoxicity : Studies have explored the environmental fate and ecotoxicity of alkylphenol ethoxylates and their degradation products, including chlorophenols and chlorinated hydrocarbons. These substances are known for their persistence in the environment and potential endocrine-disrupting effects, highlighting the importance of understanding their environmental behavior and impacts on both human health and wildlife (Ying, Williams, & Kookana, 2002).
Pharmacological Effects and Mechanisms
Pharmacological and Therapeutic Roles : Chlorogenic Acid (CGA) is a phenolic compound with various biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. Such compounds are of interest for their potential in treating metabolic disorders and their role in modulating lipid and glucose metabolism (Naveed et al., 2018).
Selective Organic Synthesis
Catalysis in Organic Synthesis : Metal cation-exchanged clays have been researched for their role as catalysts in organic synthesis processes, such as Friedel-Crafts alkylation and aromatic alkylation. These studies contribute to the development of more efficient and selective synthesis methods for organic compounds (Tateiwa & Uemura, 1997).
Autophagy Modulation and Health Implications
Autophagy Modulation : Research into bisphenol A (BPA) and its impact on autophagy reveals complex interactions affecting cellular processes. Understanding the role of such compounds in autophagy modulation could have significant implications for treating diseases and guiding drug discovery efforts (Sirasanagandla et al., 2022).
Mécanisme D'action
The mechanism of action of this compound would depend on its application. For instance, if used as a pharmaceutical, the compound’s mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on the intended use or biological activity of this compound, it’s challenging to predict its mechanism of action .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHUUGRSQHMQFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644638 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898792-92-2 |
Source


|
| Record name | 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)
![Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)





![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)





